Cronidipine vs. Nifedipine: In Vitro Vascular Potency (IC50) in Rabbit Aorta
In isolated rabbit aorta, Cronidipine (LF 2.0254) demonstrates high nanomolar potency for inhibiting calcium-induced contractions, with a time-dependent IC50 of 1.7 nM [1]. While nifedipine is a potent L-type calcium channel blocker, direct comparative IC50 data in the same experimental system are not provided in the same publication; however, the reported potency of Cronidipine places it among the most potent dihydropyridines evaluated in this vascular smooth muscle preparation [2].
| Evidence Dimension | In vitro inhibition of Ca2+-induced contraction |
|---|---|
| Target Compound Data | IC50 = 1.7 nM (time-dependent) |
| Comparator Or Baseline | Nifedipine (comparative IC50 not reported in same study; class baseline reference for dihydropyridine potency) |
| Quantified Difference | Not applicable (direct comparator data unavailable) |
| Conditions | Rabbit aorta, K+- and Ca2+-induced contractions |
Why This Matters
This in vitro potency benchmark informs dose selection and model design for vascular research studies involving Cronidipine.
- [1] Pruneau D, et al. Cardiovascular properties of LF 2.0254, a new potent vasoselective calcium channel blocker with a slow onset of action. Fundam Clin Pharmacol. 1990;4(3):225-36. PMID: 2112508. View Source
- [2] NCATS Inxight Drugs. Cronidipine (UNII: 7TXJ9MY5V9). View Source
